2-Methoxy-5-(4-methylpiperazin-1-yl)aniline chemical properties
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline chemical properties
An In-Depth Technical Guide to 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline (CAS No. 1021428-48-7). It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This guide delves into the compound's identity, structural characterization, a plausible synthetic route, its reactivity, and its potential applications as a key building block in modern drug discovery, particularly in the domain of kinase inhibitors. Safety and handling protocols are also detailed, drawing upon data from structurally analogous compounds to ensure a thorough risk assessment.
Chemical Identity and Physicochemical Properties
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group and a methylpiperazine moiety. This combination of functional groups makes it a valuable and versatile scaffold in medicinal chemistry. The tertiary amine of the piperazine ring offers a basic handle that can improve solubility and serve as a key interaction point with biological targets, while the aniline group provides a reactive site for further chemical elaboration.
Table 1.1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-methoxy-5-(4-methylpiperazin-1-yl)aniline | - |
| CAS Number | 1021428-48-7 | [1] |
| Molecular Formula | C₁₂H₁₉N₃O | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)OC)N | - |
| InChI | InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-4-3-9(13)11(16-2)12(10)15/h3-4,12H,5-8,13H2,1-2H3 | - |
| InChIKey | SBPJBSCSMZDMSA-UHFFFAOYSA-N | - |
Table 1.2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid (presumed) | - |
| Purity | ≥97% | [1] |
| Storage | Store at room temperature. | [1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous media is likely pH-dependent due to the basic nitrogen atoms. | - |
Structural Elucidation and Spectroscopic Data
While specific spectral data for CAS 1021428-48-7 is not publicly available, the structural features of the molecule allow for a reliable prediction of its key spectroscopic characteristics.
2.1 ¹H NMR Spectroscopy (Expected Signals)
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Aromatic Protons (δ 6.5-7.0 ppm): Three distinct signals are expected in the aromatic region, corresponding to the protons on the substituted benzene ring. Their splitting patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.
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Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons.
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Aniline Protons (-NH₂, δ 3.5-4.5 ppm): A broad singlet integrating to two protons. The chemical shift can vary depending on solvent and concentration.
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Piperazine Protons (δ 2.5-3.2 ppm): Two or more multiplets corresponding to the eight protons on the piperazine ring. The protons adjacent to the nitrogen attached to the aromatic ring will likely be further downfield than those adjacent to the N-methyl group.
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N-Methyl Protons (-NCH₃, δ ~2.3 ppm): A singlet integrating to three protons.
2.2 ¹³C NMR Spectroscopy (Expected Signals)
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Approximately 10-12 distinct signals would be expected, corresponding to the different carbon environments.
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Aromatic Carbons (δ 110-150 ppm): Six signals, with the carbons attached to the oxygen and nitrogen atoms being the most de-shielded.
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Methoxy Carbon (-OCH₃, δ ~55 ppm): One signal.
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Piperazine Carbons (δ 45-55 ppm): Two or three signals for the aliphatic carbons in the piperazine ring.
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N-Methyl Carbon (-NCH₃, δ ~46 ppm): One signal.
2.3 Mass Spectrometry
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In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 221.3 or 222.3, respectively.
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Characteristic fragmentation would likely involve the loss of the N-methyl group (m/z -15), or cleavage of the piperazine ring, providing further structural confirmation.
Synthesis and Reactivity
A definitive, published synthetic protocol for 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline is not available. However, a highly plausible and efficient route can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination.
3.1 Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The core of this strategy is the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In this case, 1-methylpiperazine is coupled with a suitably protected and substituted aniline precursor.
Caption: Proposed synthesis of the target compound via a three-step sequence.
3.1.1 Experimental Protocol (Hypothetical)
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Step 1: Nitration of 2-Bromoanisole. To a cooled (0 °C) solution of 2-bromoanisole in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is carefully monitored and stirred until completion, then quenched by pouring onto ice. The resulting precipitate, 1-bromo-2-methoxy-5-nitrobenzene, is filtered, washed, and dried.
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Step 2: Buchwald-Hartwig Amination. In an inert atmosphere glovebox, a reaction vessel is charged with 1-bromo-2-methoxy-5-nitrobenzene, 1-methylpiperazine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene. The mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by filtering the catalyst and extracting the product.
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Step 3: Reduction of the Nitro Group. The intermediate from Step 2 is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent is added; common choices include catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in concentrated HCl). Upon completion, the reaction is neutralized, and the final product, 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline, is extracted and purified, typically by column chromatography.
3.2 Reactivity Profile
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Aniline Moiety: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and participation in further cross-coupling reactions. This makes it an excellent handle for library synthesis.
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Aromatic Ring: The ring is electron-rich due to the activating effects of the amine and methoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), though reaction conditions must be controlled to avoid side reactions.
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Piperazine Nitrogens: The tertiary amine attached to the methyl group is basic and can be protonated to form salts or quaternized with alkyl halides.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline lies in its utility as a molecular scaffold for the synthesis of pharmacologically active compounds. The substituted aniline motif is a cornerstone in the design of kinase inhibitors, which are a critical class of therapeutics for oncology and inflammatory diseases.
While direct biological data for this specific isomer is scarce, its close structural analogue, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-75-9), is a known key intermediate in the synthesis of Brigatinib [2]. Brigatinib is a potent, orally available small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), used to treat certain types of non-small cell lung cancer[2].
The structural elements of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline map directly onto common pharmacophores for kinase inhibition:
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Hinge-Binding Moiety: The 2-methoxyaniline "head" is a well-established hinge-binder, capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of many kinases.
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Solubilizing Tail: The N-methylpiperazine group serves as a basic, polar "tail" that typically extends out towards the solvent-exposed region of the binding site. This moiety is critical for modulating physicochemical properties such as solubility, cell permeability, and metabolic stability, while also potentially reducing off-target activities.
